

Apoverbenone compared to verbenone in synthesis

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Compound Focus: (+)-Apoverbenone

CAS No.: 35408-03-8

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Chemical Profile: A Quick Comparison

The table below summarizes the core identities of Apoverbenone and Verbenone.

Feature	Apoverbenone	Verbenone
IUPAC Name	6,6-dimethylnorpin-3-en-2-one [1]	4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one [2] [3]
Chemical Structure	Norpinene derivative (lacking one methyl group from the pinene skeleton) [1]	Pinene derivative [2]
Primary Role in Synthesis	A synthetic precursor and a specialized chiral building block [4] [1]	A versatile starting material for complex molecules; also used directly as an insect pheromone [2] [5]
Key Application Example	Preparation of optically active Verbenone [4]	Synthesis of Tetrahydrocannabinol (THC) and other cannabinoids [5]

Synthesis and Methodologies

Apoverbenone Preparation

Apoverbenone is efficiently prepared from pinene derivatives. One key method involves the **dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one**. This reaction, using lithium bromide and lithium carbonate in dimethyl sulfoxide, yields Apoverbenone in good yields [1]. This method can start with enantiomerically pure pinene, producing optically active Apoverbenone with high optical purity [1].

Another advanced method involves a **sulfonylation-dehydrosulfonylation sequence** starting from nopinone (itself available from β -pinene). This method is directed toward constructing an enone function and is useful for preparing both enantiomers of Apoverbenone and Verbenone in satisfactory overall yields [4]. The process requires purified sulfoxides to avoid a competing Pummerer reaction, which leads to byproducts [4].

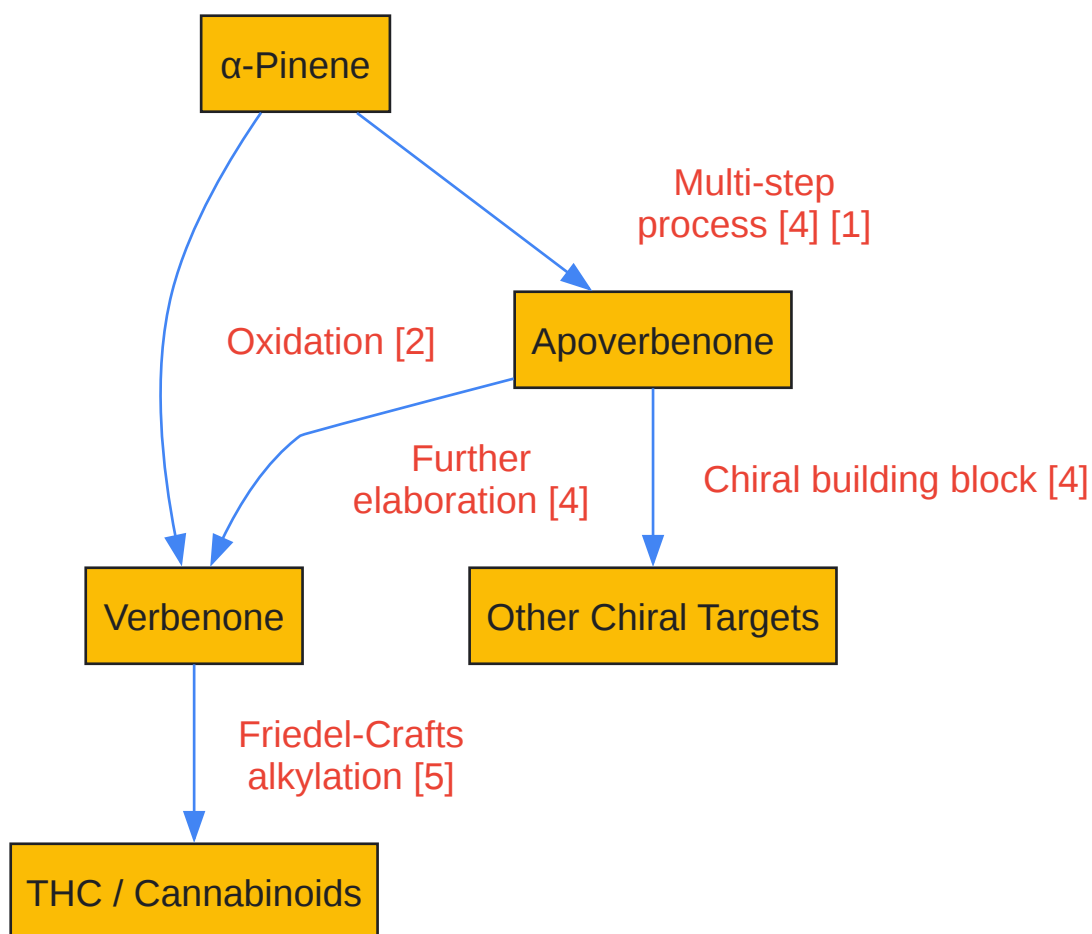
Verbenone Synthesis and Use

A primary route to Verbenone is the **oxidation of the more common terpene, α -pinene** [2]. This makes it readily accessible on a larger scale.

In complex molecule synthesis, Verbenone and its reduced form, verbenol, are prized chiral starting materials. A classic example is the **synthesis of Tetrahydrocannabinol (THC)**. In this route, (-)-verbenol is activated with a Lewis acid (like BF_3) to form an allylic cation. This cation then undergoes a **Friedel-Crafts alkylation with olivetol** to form the cannabinoid structure [5]. The stereochemistry of the verbenol is efficiently transferred to the final THC molecule [5].

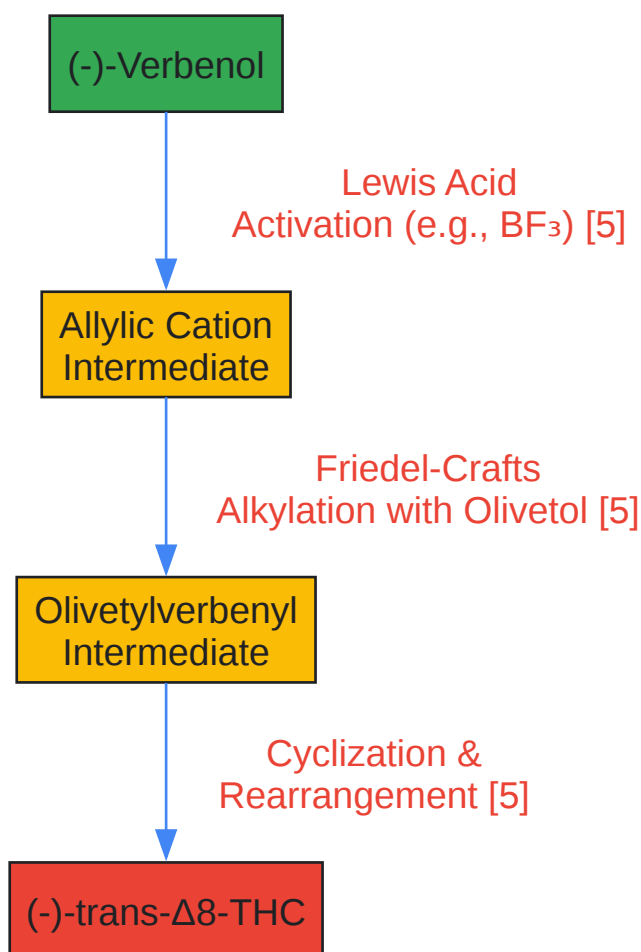
Application Workflows

To visually summarize their roles, the following diagrams illustrate the synthetic pathways connecting these molecules.



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Figure 1: Synthetic Relationship. This chart shows how Apoverbenone and Verbenone are derived from α -pinene and their primary roles in downstream synthesis, particularly in creating complex molecules like THC.



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Figure 2: Verbenone in THC Synthesis. This workflow details the key steps in using verbenol, closely related to verbenone, for the stereoselective synthesis of THC, highlighting the critical Lewis acid-mediated step.

Key Comparative Insights for Researchers

- **Apoverbenone as a Precursor:** Apoverbenone's primary utility lies in its role as a precise synthetic precursor to Verbenone itself and other complex structures [4] [1].
- **Verbenone's Versatility:** Verbenone is a more common starting point in complex natural product synthesis, such as the production of cannabinoids [5]. Its direct use as an insect pheromone in forestry also demonstrates its practicality outside the lab [2] [6].
- **Chiral Pool Advantage:** Both compounds exemplify the "chiral pool" approach, where complex, enantiopure natural products are used as starting points for synthesis, avoiding the need for difficult asymmetric transformations [5].

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